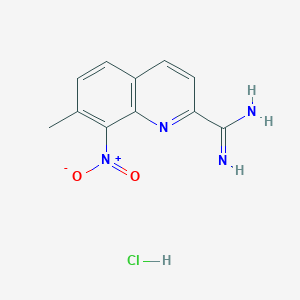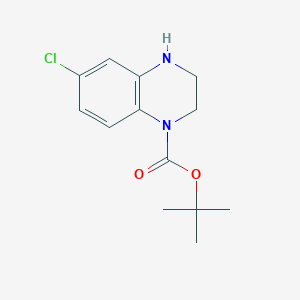
1-Propoxyisoquinoline-3-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of Isoquinoline Derivative: The initial step involves the formation of an isoquinoline derivative through a cyclization reaction.
Introduction of Propoxy Group: The propoxy group is introduced via an alkylation reaction using propyl halides under basic conditions.
Formation of Carboximidamide Group: The carboximidamide group is introduced through a reaction with cyanamide or related reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Analyse Chemischer Reaktionen
1-Propoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-Propoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-Propoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1-Methoxyisoquinoline-3-carboximidamide hydrochloride: This compound has a methoxy group instead of a propoxy group, leading to differences in its chemical and biological properties.
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride:
1-Butoxyisoquinoline-3-carboximidamide hydrochloride: The presence of a butoxy group in this compound results in variations in its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
1179362-49-2 |
|---|---|
Molekularformel |
C13H16ClN3O |
Molekulargewicht |
265.74 g/mol |
IUPAC-Name |
1-propoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-7-17-13-10-6-4-3-5-9(10)8-11(16-13)12(14)15;/h3-6,8H,2,7H2,1H3,(H3,14,15);1H |
InChI-Schlüssel |
PNNODSZDCAAASW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)




![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)


